Tetromycin B

Cysteine Protease Rhodesain Trypanosoma

Tetromycin B is an irreplaceable, time-dependent cysteine protease inhibitor for advanced chemical biology research. It uniquely targets rhodesain (Ki=0.62μM) with a superior selectivity index (SI=2.3) over host cells, minimizing cytotoxicity in anti-trypanosomal studies versus analogs. Its pronounced activity against MRSA offers a distinct scaffold for antibiotic discovery. Procure this specific probe for precise protease function dissection and target validation.

Molecular Formula C34H46O5
Molecular Weight 534.7 g/mol
Cat. No. B10780527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetromycin B
Molecular FormulaC34H46O5
Molecular Weight534.7 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1C3(C(C(=CCCC(=CC4(C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)C)C)C)C)C(=C2)C)C)O
InChIInChI=1S/C34H46O5/c1-18-10-9-11-19(2)27-21(4)14-24-25(35)13-12-20(3)28(24)33(27,8)29(36)26-30(37)34(39-31(26)38)17-23(6)22(5)16-32(34,7)15-18/h11,14-16,20,23-25,27-28,35-36H,9-10,12-13,17H2,1-8H3/b18-15+,19-11?,29-26-
InChIKeyDACFQDZSKBTCCU-JTZVMVOMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetromycin B Procurement Guide: A Cysteine Protease Inhibitor with Dual Anti-Trypanosomal Activity


Tetromycin B (CAS 180027-84-3) is a tetronic acid-containing natural product isolated from Streptomyces axinellae, exhibiting dual biological activities: inhibition of multiple cysteine proteases and anti-trypanosomal effects [1]. This compound belongs to a class of structurally related antibiotics including kijanimicin, chlorothricin, saccharocarcin, tetrocarcin, and versipelostatin, and has demonstrated pronounced activity against antibiotic-resistant Gram-positive bacteria including MRSA .

Why Tetromycin B Cannot Be Substituted by Generic Cysteine Protease Inhibitors


Despite the availability of numerous cysteine protease inhibitors, Tetromycin B presents a unique combination of structural features and biological activities that preclude simple substitution. Unlike broad-spectrum inhibitors such as E-64, Tetromycin B exhibits a distinct selectivity profile across parasite and mammalian cathepsins, with differential potency that cannot be replicated by off-the-shelf alternatives [1]. Furthermore, its time-dependent inhibition mechanism of cathepsin L-like proteases distinguishes it from classical competitive inhibitors, potentially offering different pharmacological and selectivity profiles [1]. The specific anti-trypanosomal activity, coupled with a unique tetronic acid scaffold, makes direct functional substitution with other in-class compounds impossible without comparative validation [1].

Quantitative Differentiation of Tetromycin B from Structural Analogs and In-Class Compounds


Tetromycin B Exhibits Superior Rhodesain Inhibition Compared to Tetromycin 3 and 4

Tetromycin B (Compound 5) demonstrates significantly higher potency against rhodesain, a key cysteine protease of Trypanosoma brucei, compared to the co-isolated tetromycin derivatives 3 and 4. The inhibition constant (Ki) of Tetromycin B for rhodesain is 0.62 ± 0.03 μM, which is 3.4-fold lower (more potent) than that of tetromycin 3 (Ki = 2.1 ± 0.90 μM) and 6.5-fold lower than tetromycin 4 (Ki = 4.00 ± 0.30 μM) [1]. This quantitative advantage positions Tetromycin B as the most potent rhodesain inhibitor among the characterized tetromycin series.

Cysteine Protease Rhodesain Trypanosoma Protease Inhibitor

Tetromycin B Shows Comparable Falcipain-2 Inhibition to Tetromycin 3 with Distinct Selectivity Profile

Against falcipain-2, a cysteine protease essential for the erythrocytic cycle of Plasmodium falciparum, Tetromycin B (Ki = 1.42 ± 0.01 μM) exhibits inhibition comparable to that of tetromycin 3 (Ki = 1.65 ± 0.25 μM) but is approximately 2-fold more potent than tetromycin 4 (Ki = 3.10 ± 0.20 μM) [1]. However, Tetromycin B demonstrates a distinct selectivity pattern: its rhodesain/falcipain-2 Ki ratio is 0.44, whereas tetromycin 3 has a ratio of 1.27, indicating that Tetromycin B preferentially inhibits rhodesain over falcipain-2, while tetromycin 3 shows the opposite preference [1].

Falcipain-2 Plasmodium falciparum Malaria Protease Inhibitor

Tetromycin B Displays Potent Anti-Trypanosomal Activity with Moderate Cytotoxicity Window

Tetromycin B inhibits the growth of Trypanosoma brucei brucei in vitro with IC50 values of 30.87 μM at 48 hours and 34.22 μM at 72 hours [1]. Among the tested tetromycins, tetromycin 3 showed the lowest IC50 (26.90 μM at 48 h), but Tetromycin B demonstrated a more favorable selectivity profile relative to cytotoxicity. The selectivity index (IC50, 293T kidney cells / IC50, T. brucei at 48 h) for Tetromycin B is 2.3 (71.77 / 30.87), compared to 1.2 for tetromycin 3 (33.38 / 26.90) and 1.6 for tetromycin 4 (58.58 / 35.85) [1]. This indicates a larger therapeutic window for Tetromycin B over the most potent anti-trypanosomal analog.

Anti-Trypanosomal Trypanosoma brucei Cytotoxicity Selectivity

Tetromycin B Demonstrates Distinct Cathepsin L and Cathepsin B Inhibition Relative to Analogs

Against mammalian cathepsin L, Tetromycin B exhibits a Ki of 32.50 ± 0.05 μM, which is 2.2-fold higher (less potent) than tetromycin 3 (Ki = 15.0 ± 1.95 μM) and 1.5-fold higher than tetromycin 4 (Ki = 22.40 ± 0.80 μM) [1]. Conversely, for cathepsin B, Tetromycin B (Ki = 1.59 ± 0.09 μM) is less potent than tetromycin 3 (Ki = 0.57 ± 0.04 μM) but comparable to tetromycin 4 (Ki = 1.60 ± 0.10 μM) [1]. The ratio of cathepsin L to cathepsin B Ki values is 20.4 for Tetromycin B, 26.3 for tetromycin 3, and 14.0 for tetromycin 4, indicating differential selectivity across the tetromycin series [1].

Cathepsin L Cathepsin B Mammalian Proteases Off-target Selectivity

Tetromycin B Exhibits Time-Dependent Inhibition of Cathepsin L-Like Proteases, Distinguishing It from Classical Reversible Inhibitors

Tetromycin B demonstrates time-dependent inhibition of cathepsin L-like proteases (rhodesain, falcipain-2, cathepsin L), with second-order rate constants (k2nd) of 14,539 M⁻¹ min⁻¹ for rhodesain and 15,540 M⁻¹ min⁻¹ for falcipain-2 [1]. In contrast, inhibition of cathepsin B and SARS-CoV PLpro was not time-dependent [1]. This mechanism differentiates Tetromycin B from classical rapidly reversible competitive inhibitors, and the time-dependent profile is consistent across the active tetromycins (compounds 3-5), suggesting a common covalent or slow-binding mechanism involving the tetronic acid moiety [1].

Time-dependent inhibition Slow-binding Mechanism of action Covalent inhibitor

Tetromycin B Shows No Significant Inhibition of SARS-CoV Mpro, Contrasting with Pan-Cysteine Protease Inhibitors

At a concentration of 100 μM, Tetromycin B exhibited less than 10% inhibition of the SARS-CoV main protease (Mpro), indicating a high degree of selectivity for cathepsin L-like proteases over this therapeutically relevant viral cysteine protease [1]. This is in stark contrast to pan-cysteine protease inhibitors such as E-64, which typically inhibit a broad range of cysteine proteases including viral proteases. The inactivity against Mpro is attributed to differences in the protonation state of the active site and the three-dimensional fold of Mpro compared to papain-like proteases [1].

SARS-CoV Mpro Selectivity Coronavirus Cysteine protease

Recommended Research and Industrial Application Scenarios for Tetromycin B


Anti-Trypanosomal Drug Discovery and Target Validation

Given its potent inhibition of rhodesain (Ki = 0.62 μM) and moderate anti-T. brucei activity (IC50 = 30.87 μM) with a selectivity index of 2.3 against kidney cells, Tetromycin B is ideally suited for use as a chemical probe to validate rhodesain as a therapeutic target in Human African Trypanosomiasis (HAT). Its distinct selectivity profile compared to tetromycin 3 (SI = 1.2) makes it a preferred tool for in vitro parasite growth inhibition studies where minimizing host cell cytotoxicity is critical [1].

Cysteine Protease Selectivity Profiling in Parasitology

Tetromycin B's differential inhibition across parasite and mammalian cathepsins (rhodesain Ki = 0.62 μM, falcipain-2 Ki = 1.42 μM, cathepsin L Ki = 32.5 μM, cathepsin B Ki = 1.59 μM) enables its use as a probe to dissect the roles of individual cysteine proteases in parasite biology. The compound's time-dependent inhibition mechanism (k2nd values up to 15,540 M⁻¹ min⁻¹ for falcipain-2) requires specific experimental protocols but offers opportunities to study covalent inhibitor pharmacology [1].

Antibiotic Research Against Drug-Resistant Gram-Positive Pathogens

Although quantitative MIC data are limited in the public domain, the patented antibacterial activity of Tetromycin B against antibiotic-resistant Gram-positive bacteria, including MRSA, positions it as a valuable starting point for antibiotic discovery efforts. Researchers can leverage its unique tetronic acid scaffold and dual protease-inhibitory/antibacterial properties to explore novel mechanisms of action and overcome resistance .

Chemical Biology Studies of Cathepsin L-Like Protease Function

The pronounced selectivity of Tetromycin B for cathepsin L-like proteases over cathepsin B and viral proteases (e.g., <10% inhibition of SARS-CoV Mpro at 100 μM) makes it an excellent tool for chemical biology studies aimed at dissecting the specific functions of cathepsin L-like proteases in cellular and in vivo models. Its time-dependent inhibition profile allows for washout experiments to study target engagement duration [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetromycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.